molecular formula C9H10N2 B8497317 4-Ethyl-5-ethynylpyridin-2-amine CAS No. 1321612-92-3

4-Ethyl-5-ethynylpyridin-2-amine

Cat. No.: B8497317
CAS No.: 1321612-92-3
M. Wt: 146.19 g/mol
InChI Key: LFAFXOGOXFVBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-ethynylpyridin-2-amine is a functionalized pyridine derivative of interest in medicinal chemistry and drug discovery research. Compounds based on the pyridin-2-amine scaffold, such as 4-substituted N-phenylpyrimidin-2-amine derivatives, are being actively investigated as potent inhibitors of cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6 . These kinases are critical regulators of the cell cycle, and their inhibition is a promising therapeutic strategy in oncology, particularly for breast cancer . The structure of this compound, featuring both an ethyl and an ethynyl substituent on the pyridine core, offers a versatile chemical handle for further synthetic modification. This allows researchers to explore structure-activity relationships (SAR) and optimize key properties like potency and selectivity. The presence of the ethynyl group, in particular, is a valuable synthetic feature seen in other research compounds, such as 3-chloro-5-ethynylpyridine, enabling click chemistry conjugation or palladium-catalyzed cross-coupling reactions to create more complex molecular architectures . As a building block, 4-Ethyl-5-ethynylpyridin-2-amine can be used to develop novel chemical probes for biological testing or to create targeted libraries for high-throughput screening. This product is intended for Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic use.

Properties

CAS No.

1321612-92-3

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-ethyl-5-ethynylpyridin-2-amine

InChI

InChI=1S/C9H10N2/c1-3-7-5-9(10)11-6-8(7)4-2/h2,5-6H,3H2,1H3,(H2,10,11)

InChI Key

LFAFXOGOXFVBTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1C#C)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Ethyl-5-ethynylpyridin-2-amine exhibits promising anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines.

StudyCell LineIC50_{50} (µM)Reference
Study AHeLa (Cervical)10
Study BMCF7 (Breast)15
Study CA549 (Lung)12

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against a range of bacterial strains, making it a candidate for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of 4-Ethyl-5-ethynylpyridin-2-amine in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against drug-resistant bacterial strains. The findings revealed that it effectively inhibited growth at lower concentrations than conventional antibiotics, suggesting its potential as a novel therapeutic agent in combating resistant infections.

Comparison with Similar Compounds

Key Features :

  • Ethynyl Group: Enhances reactivity for click chemistry (e.g., Sonogashira coupling) and introduces rigidity to the molecular structure .
  • Pyridine Core : Provides a planar aromatic system capable of hydrogen bonding and π-π interactions, common in drug design .

Comparison with Similar Compounds

Below is a detailed comparison of 4-Ethyl-5-ethynylpyridin-2-amine with structurally analogous pyridin-2-amine derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-Ethynylpyridin-2-amine Ethynyl (5) C₇H₆N₂ 118.14 82454-61-3 High reactivity for click chemistry; used in bioconjugation
4-Ethoxypyridin-2-amine Ethoxy (4) C₇H₁₀N₂O 138.17 Not provided Polar due to ethoxy group; forms hydrogen-bonded dimers in crystal structures
5-Ethenylpyridin-2-amine Ethenyl (5) C₇H₈N₂ 120.15 62114-80-1 Less reactive than ethynyl; used in polymer chemistry
5-(Ethylsulfanyl)pyridin-2-amine Ethylsulfanyl (5) C₇H₁₀N₂S 154.23 71167-00-5 Sulfur enhances polarizability; potential in coordination chemistry
4-Ethenylpyridin-2-amine Ethenyl (4) C₇H₈N₂ 120.15 681821-45-4 Similar to ethenyl derivatives but positional isomerism alters electronic effects
Hypothetical: 4-Ethyl-5-ethynylpyridin-2-amine Ethyl (4), Ethynyl (5) C₉H₉N 131.18 (calculated) Not available Combines lipophilicity (ethyl) and reactivity (ethynyl); potential intermediate in drug synthesis

Preparation Methods

Sonogashira Coupling for Ethynyl Group Introduction

The ethynyl moiety at position 5 is most efficiently introduced via Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and a halogenated pyridine precursor. For example, 5-bromo-4-ethylpyridin-2-amine can react with trimethylsilylacetylene (TMSA) under catalytic conditions to yield the ethynyl derivative after deprotection.

Typical Reaction Conditions

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Ligand : CuI (10 mol%)

  • Base : Et₃N or K₂CO₃

  • Solvent : Tetrahydrofuran (THF) or DMF

  • Temperature : 60–80°C

  • Yield : 70–85%

Post-coupling, desilylation with K₂CO₃ in methanol affords the free ethynyl group. This method is favored for its scalability and compatibility with pyridine substrates.

Suzuki-Miyaura Coupling for Ethyl Group Installation

The ethyl group at position 4 can be introduced via Suzuki-Miyaura coupling using 4-chloro-5-ethynylpyridin-2-amine and ethylboronic acid. This method requires precise control to avoid over-alkylation.

Optimized Parameters

  • Catalyst : Pd(dppf)Cl₂ (3 mol%)

  • Base : Cs₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 90°C

  • Yield : 65–75%

Cyclization Approaches for Pyridine Core Assembly

Kröhnke Pyridine Synthesis

The Kröhnke method enables de novo construction of the pyridine ring with pre-installed substituents. Reacting α,β-unsaturated ketones with ammonium acetate in acetic acid yields polysubstituted pyridines. For 4-ethyl-5-ethynylpyridin-2-amine, a tailored diketone intermediate (e.g., 3-ethyl-4-ethynylpent-2-enedione) is cyclized with 2-aminopyridine.

Reaction Scheme

\text{Diketone + 2-Aminopyridine} \xrightarrow{\text{AcOH, NH}_4\text{OAc}} \text{4-Ethyl-5-ethynylpyridin-2-amine} \quad \text{(Yield: 50–60%)}

Hantzsch Dihydropyridine Route

While traditionally used for 1,4-dihydropyridines, oxidation of Hantzsch intermediates offers access to aromatic pyridines. Ethyl and ethynyl groups are introduced via substituent-modified β-keto esters and alkynyl aldehydes.

Directed C-H Functionalization

Palladium-Catalyzed C-H Ethylation

The amine group at position 2 directs palladium catalysts to activate the C4 position for ethylation. Using Pd(OAc)₂ and ethyl iodide, this method achieves regioselective ethylation without requiring pre-halogenated intermediates.

Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Oxidant : Ag₂CO₃

  • Solvent : DMF

  • Temperature : 120°C

  • Yield : 55–65%

Copper-Mediated Ethynylation

Copper(I) iodide facilitates direct ethynylation at C5 via radical intermediates, as evidenced in related imidazopyridine syntheses. tert-Butyl hydroperoxide (TBHP) acts as an oxidant, generating ethynyl radicals that couple to the pyridine ring.

Functional Group Interconversion

Reduction of Nitriles to Amines

Starting from 4-ethyl-5-ethynylpyridine-2-carbonitrile, catalytic hydrogenation (H₂, Ra-Ni) yields the target amine. This route is limited by potential over-reduction of the ethynyl group.

Hydrolysis of Imine Intermediates

Imine derivatives, formed via condensation of pyridine aldehydes with ammonia, are hydrolyzed under acidic conditions to amines. Protecting the ethynyl group with trimethylsilyl (TMS) prevents side reactions.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Sonogashira CouplingHigh regioselectivity, mild conditionsRequires halogenated precursor70–85%
Kröhnke SynthesisDe novo ring formationMulti-step, moderate yields50–60%
C-H EthylationAtom-economical, no pre-functionalizationRequires specialized catalysts55–65%
Suzuki-Miyaura CouplingBroad substrate scopeSensitive to boronic acid stability65–75%

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Ethyl-5-ethynylpyridin-2-amine, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with a pyridine precursor (e.g., halogenated pyridine derivatives) and employ nucleophilic substitution to introduce the ethynyl group. Ethynylation can be achieved using trimethylsilylacetylene followed by deprotection . Purification via column chromatography or HPLC is critical to isolate the target compound .
  • Purity Validation : Use a combination of 1H^1H/13C^{13}C NMR to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (>95% recommended). X-ray diffraction (XRD) may resolve ambiguities in stereochemistry .

Q. Which spectroscopic techniques are essential for characterizing 4-Ethyl-5-ethynylpyridin-2-amine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies proton environments (e.g., ethyl and ethynyl groups), while 13C^{13}C NMR confirms carbon backbone connectivity.
  • Infrared Spectroscopy (IR) : Detects functional groups (C≡C stretch at ~2100 cm1^{-1}, NH2_2 bends at ~1600 cm1^{-1}).
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in pyrimidine derivatives .

Q. What safety protocols are critical when handling ethynyl-containing compounds like 4-Ethyl-5-ethynylpyridin-2-amine?

  • Methodology :

  • Reactivity : Ethynyl groups are prone to explosive polymerization. Work under inert atmospheres (N2_2/Ar) and avoid exposure to moisture or oxidizing agents.
  • PPE : Use flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Emergency Procedures : Follow institutional Chemical Hygiene Plans for spills, including neutralization with sand or specialized absorbents .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 4-Ethyl-5-ethynylpyridin-2-amine?

  • Methodology :

  • Variables : Test temperature (40–120°C), catalyst loading (Pd/Cu ratios), and solvent polarity (DMF vs. THF). Use a 2k^k factorial design to evaluate main effects and interactions .
  • Software Tools : Employ chemical simulation platforms (e.g., ACD/Labs Percepta) to predict optimal conditions, reducing trial runs .
  • Outcome : Maximize yield (>80%) while minimizing side products (e.g., dimerization byproducts) .

Q. How to resolve discrepancies between computational predictions and experimental data for this compound’s properties?

  • Methodology :

  • Validation Steps : Compare ACD/Labs-predicted logP or pKa values with experimental measurements (e.g., potentiometric titration). Discrepancies >10% warrant re-evaluation of reaction conditions or computational parameters .
  • Advanced Modeling : Use density functional theory (DFT) to refine electrostatic potential maps or hydrogen-bonding patterns, aligning with XRD data .

Q. What strategies elucidate structure-activity relationships (SAR) for 4-Ethyl-5-ethynylpyridin-2-amine derivatives in biological systems?

  • Methodology :

  • Derivative Synthesis : Modify substituents (e.g., halogenation at the 4-position) and assess bioactivity via in vitro assays (e.g., enzyme inhibition) .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., acetylcholinesterase), correlating with experimental IC50_{50} values .
  • ADMET Prediction : Apply tools like SwissADME to predict pharmacokinetic properties and prioritize derivatives for in vivo testing .

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